

4-(Oxazol-2-yl)aniline CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Oxazol-2-yl)aniline

Cat. No.: B112860

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Technical Guide: 4-(Benzo[d]oxazol-2-yl)aniline

Introduction

While specific comprehensive data for **4-(Oxazol-2-yl)aniline** is scarce in publicly accessible literature, this guide provides a detailed technical overview of the closely related compound, 4-(Benzo[d]oxazol-2-yl)aniline. This compound belongs to the 2-arylbenzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. 4-(Benzo[d]oxazol-2-yl)aniline, in particular, has been identified as a potent antitumor agent.^[1] This guide will cover its identification, chemical and physical properties, synthesis, and applications in drug discovery and development.

Identification

The unambiguous identification of 4-(Benzo[d]oxazol-2-yl)aniline is crucial for research and development purposes. Key identifiers for this compound are summarized in the table below.

Identifier	Value
CAS Number	20934-81-0[2]
IUPAC Name	4-(1,3-benzoxazol-2-yl)aniline
Synonyms	4-(2-Benzoxazolyl)benzenamine, [4-(benzoxazol-2-yl)-phenyl]-amine, 4-(1,3-benzoxazol-2-yl)anilin[2][3]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O[2]
Molecular Weight	210.24 g/mol
InChI Key	XZYQBYQGHHGXBC-UHFFFAOYSA-N

Chemical and Physical Properties

The physicochemical properties of 4-(Benzo[d]oxazol-2-yl)aniline are essential for its handling, formulation, and development as a potential therapeutic agent.

Property	Value
Melting Point	169-170 °C[2]
Boiling Point	361.4 ± 25.0 °C (Predicted)[2]
Density	1.257 ± 0.06 g/cm ³ (Predicted)[2]
Appearance	Light yellow to brown solid[4]
Solubility	Soluble in DMSO (≥ 100 mg/mL)[4]
Storage	4°C, protect from light[4]

Spectroscopic Data for Identification

While detailed spectra are often proprietary, the expected spectroscopic features for 4-(Benzo[d]oxazol-2-yl)aniline can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline and benzoxazole rings. Protons on the 4-substituted aniline ring would typically appear as two doublets in the aromatic region. The protons of the benzoxazole moiety would also resonate in the aromatic region. The -NH₂ protons of the aniline group would likely produce a broad singlet.
- ¹³C NMR: The carbon NMR spectrum would display signals for the 13 unique carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons in both the aniline and benzoxazole rings.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol).
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the oxazole ring, and C-O stretching.^[5]

Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

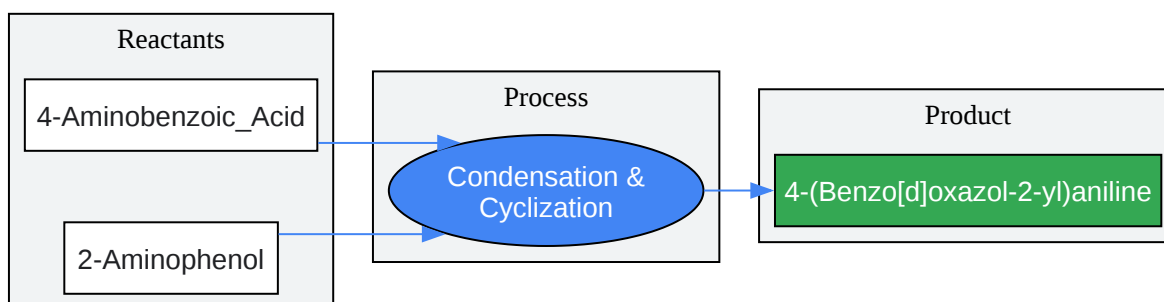
The synthesis of 2-arylbenzoxazoles, including 4-(Benzo[d]oxazol-2-yl)aniline, can be achieved through several methods. A common approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.^{[5][6]}

Experimental Protocol: General Synthesis of 2-Arylbenzoxazoles

A general procedure for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or under acidic conditions.^[6]

- Reaction Setup: A mixture of 2-aminophenol and 4-aminobenzoic acid is heated in the presence of a suitable solvent and catalyst.
- Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the condensation and subsequent cyclization to form the benzoxazole ring.^[5]
- Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed,

and purified by recrystallization or column chromatography to yield the desired 2-arylbenzoxazole.[5]



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General synthesis workflow for 4-(Benzo[d]oxazol-2-yl)aniline.

Applications in Research and Drug Development

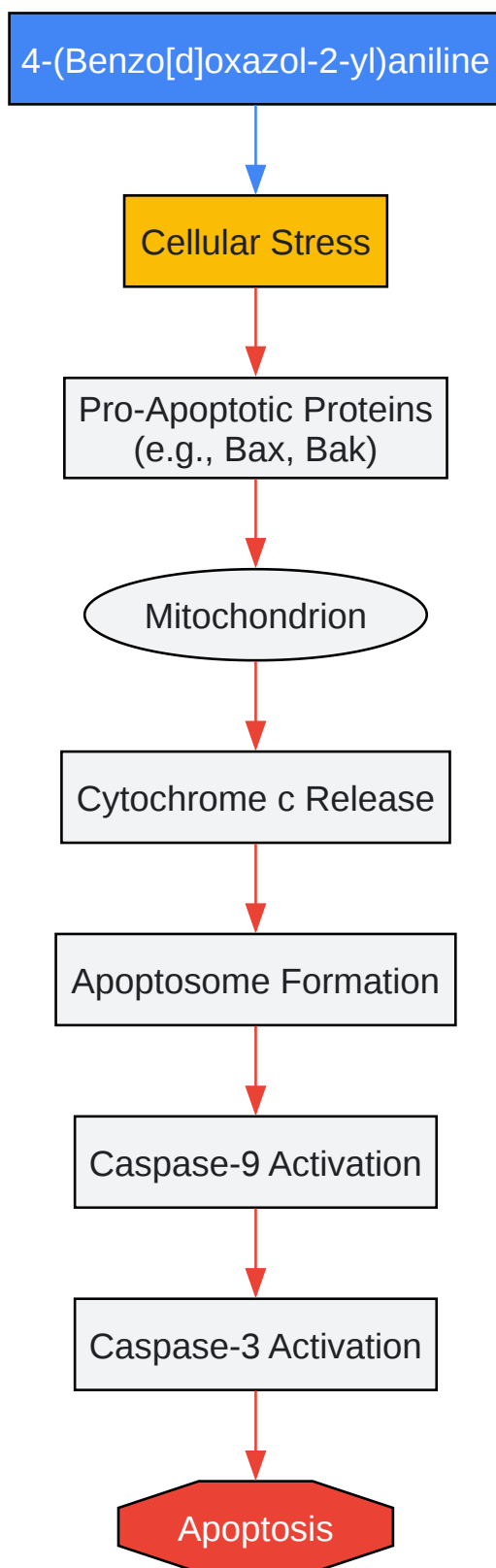
4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of interest in oncology research due to its potent antitumor properties.[1]

Antitumor Activity

Research has demonstrated that 4-(Benzo[d]oxazol-2-yl)aniline exhibits inhibitory activity against mammary carcinoma cell lines, such as MCF-7 and MDA-468.[1][4] The compound has shown IC₅₀ values in the sub-micromolar to micromolar range, indicating its potential as a lead compound for the development of new anticancer therapies.[1][4] The antitumor activity of 2-arylbenzoxazoles is believed to be mediated through various mechanisms, including the induction of apoptosis.

Signaling Pathway Involvement

While the specific signaling pathways modulated by 4-(Benzo[d]oxazol-2-yl)aniline are a subject of ongoing research, many antitumor agents exert their effects by activating intrinsic apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.



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Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

4-(Benzo[d]oxazol-2-yl)aniline is a promising scaffold in the field of medicinal chemistry, particularly for the development of novel antitumor agents. Its straightforward synthesis and potent biological activity make it an attractive candidate for further investigation and optimization in drug discovery programs. This technical guide provides a foundational overview for researchers and scientists working with this and related 2-arylbenzoxazole compounds.

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- To cite this document: BenchChem. [4-(Oxazol-2-yl)aniline CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112860#4-oxazol-2-yl-aniline-cas-number-and-identification]

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